Cas no 25989-85-9 (1H-Pyrrole-2,5-dione,1-(4-methylphenyl)-, homopolymer (9CI))
25989-85-9 structure
Product Name:1H-Pyrrole-2,5-dione,1-(4-methylphenyl)-, homopolymer (9CI)
Numero CAS:25989-85-9
MF:C11H9NO2
MW:187.194662809372
CID:290141
PubChem ID:15399
Update Time:2025-04-19
1H-Pyrrole-2,5-dione,1-(4-methylphenyl)-, homopolymer (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Pyrrole-2,5-dione,1-(4-methylphenyl)-, homopolymer (9CI)
- 1-(4-methylphenyl)pyrrole-2,5-dione
- Maleimide, N-p-tolyl-, polymers(8CI)
- N-(4-Methylphenyl)maleimide homopolymer
- N-(4-Methylphenyl)maleimidepolymer
- N-(p-Methylphenyl)maleimidehomopolymer
- N-p-Tolylmaleimidepolymer
- Poly(N-p-tolylmaleimide)
- Poly[N-(4-methylphenyl)maleimide]
- Poly[N-(p-methylphenyl)maleimide]
- p-Tolylmaleimide polymers
- N-p-Tolylmaleimide
- N,p-Tolylmaleimide
- SR-01000637832-1
- MFCD00022581
- WLN: T5VNVJ BR D1
- AKOS000116623
- HMS1787F22
- N-(para-Tolyl)-maleimide
- A882645
- FS-1828
- UNII-LB7TXV3P6M
- EN300-03983
- N-4-Tolylmaleimide
- CHEMBL578795
- 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-
- NSC148146
- 1H-Pyrrole-2,5-dione,1-(4-methylphenyl)-
- 1-(p-Tolyl)-1H-pyrrole-2,5-dione
- 5-21-10-00016 (Beilstein Handbook Reference)
- NSC-148146
- BRN 0131320
- NSC-13691
- FT-0605752
- DTXSID10167512
- LB7TXV3P6M
- Z56753962
- pTolylmaleimide
- PD135125
- 25989-85-9
- F73726
- 1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Cyto8D6
- 1-p-Tolyl-pyrrole-2,5-dione
- 1631-28-3
- 1-p-tolyl-1H-pyrrole-2,5-dione
- LOQ
- 1-(4-Methylphenyl)maleimide
- 1H-Pyrrole-2, 1-(4-methylphenyl)-
- CCG-48277
- N-(p-Methylphenyl)maleimide
- 1-(4-Methylphenyl)-1{H}-pyrrole-2,5-dione; 1-(p-tolyl)-1H-pyrrole-2,5-dione
- p Tolylmaleimide
- AI3-32933
- BDBM50300315
- 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione
- CS-0106816
- SCHEMBL140025
- NSC13691
- N-(4-Methylphenyl)maleimide
- IT 510
- N-(1-METHYLPHENYL)MALEIMIDE
- p-Tolylmaleimide
- MALEIMIDE, N-p-TOLYL-
- NSC 13691
-
- Inchi: 1S/C11H9NO2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(12)14/h2-7H,1H3
- Chiave InChI: KCFXNGDHQPMIAQ-UHFFFAOYSA-N
- Sorrisi: O=C1C=CC(N1C1C=CC(C)=CC=1)=O
Proprietà calcolate
- Massa esatta: 187.06337
- Massa monoisotopica: 187.063329
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 1
- Complessità: 270
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 37.4
Proprietà sperimentali
- Densità: 1.277
- Punto di ebollizione: 333.2°Cat760mmHg
- Punto di infiammabilità: 154.2°C
- PSA: 37.38
- LogP: 1.48940
1H-Pyrrole-2,5-dione,1-(4-methylphenyl)-, homopolymer (9CI) Letteratura correlata
-
Changyun Li,He Zhang,Xuefei Wang,Qiu-Yan Li,Xinsheng Zhao,Xiao-Jun Wang RSC Adv. 2022 12 1638
25989-85-9 (1H-Pyrrole-2,5-dione,1-(4-methylphenyl)-, homopolymer (9CI)) Prodotti correlati
- 13676-54-5(4,4'-Methylenebis(N-phenylmaleimide))
- 76620-00-3(1-(4-ethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione)
- 941-69-5(N-Phenylmaleimide)
- 3006-93-7(1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione))
- 29753-26-2(1-(4-aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso